1,3-Diacetylbenzene
Description
Overview of 1,3-Diacetylbenzene as a Chemical Entity in Scholarly Contexts
This compound, with the chemical formula C₁₀H₁₀O₂, is an aromatic ketone that holds a position of interest in organic chemistry. chemicalbook.com Structurally, it is characterized by a benzene (B151609) ring substituted with two acetyl groups at the meta positions. Also known as m-diacetylbenzene, it is classified as a δ-diketone. chemicalbook.com In research settings, it is primarily recognized as an important raw material and a versatile intermediate for the synthesis of more complex organic molecules. chemicalbook.comchemicalbook.com Its physical state at room temperature can be a clear, slightly yellow liquid after melting, with a melting point range of 28-32 °C. chemicalbook.comchemicalbook.comsigmaaldrich.com The compound is soluble in common organic solvents such as ethanol (B145695), benzene, and chloroform. chemicalbook.comchemicalbook.com
Historical Perspectives in the Research of this compound
The synthesis of this compound has presented unique challenges that have been a subject of historical research. A straightforward double Friedel-Crafts acylation on a benzene ring is not feasible. The introduction of the first acetyl group deactivates the aromatic ring, preventing a second Friedel-Crafts acylation from occurring, even though the acetyl group is a meta-director. youtube.com
To overcome this, researchers have developed alternative synthetic pathways. One notable method involves starting with benzene and performing a Friedel-Crafts acylation to produce acetylbenzene. youtube.com The carbonyl group is then protected, often using ethylene (B1197577) glycol to form a cyclic acetal, which is stable under basic conditions. youtube.com Subsequent steps can involve bromination at the meta position, followed by a Grignard reaction and oxidation to form the second acetyl group. youtube.com Another documented synthesis route begins with isophthaloyl chloride and diethyl malonate, which undergo condensation at low temperatures in the presence of a strong base. google.com The resulting condensation product is then subjected to hydrolysis with acid, followed by heating and refluxing to achieve decarboxylation, ultimately yielding this compound. google.com
Current Significance and Emerging Research Frontiers of this compound
The contemporary significance of this compound in academic research is primarily linked to its role as a precursor in organic synthesis. It is utilized in the preparation of polyhydroxylated analogs and serves as a foundational molecule for creating new derivatives. chemicalbook.comthermofisher.com
An emerging area of research involves the use of this compound to synthesize novel 1,3-dioxane (B1201747) derivatives. researchgate.net Through condensation reactions with various 1,3-propanediols, new compounds exhibiting two 1,3-dioxane rings have been created. researchgate.net The stereochemistry and conformational analysis of these new molecules are of significant interest due to their complex structural behaviors. researchgate.net Furthermore, this compound has been noted in studies for its ability to induce neuropathological changes within the central and peripheral nervous systems of rodents, making it a tool for specific neurobiology research. chemicalbook.com
Comparative Analysis with Isomers and Related Diacetylbenzenes (e.g., 1,2-Diacetylbenzene (B1203430), 1,4-Diacetylbenzene) in Research
The isomers of diacetylbenzene—1,2- (ortho), 1,3- (meta), and 1,4- (para)—exhibit distinct physical properties and are studied for different research applications due to the varying positions of their acetyl groups.
Physical Properties Comparison:
| Property | 1,2-Diacetylbenzene | This compound | 1,4-Diacetylbenzene (B86990) |
| CAS Number | 704-00-7 sigmaaldrich.com | 6781-42-6 sigmaaldrich.com | 1009-61-6 sigmaaldrich.com |
| Molecular Weight | 162.19 g/mol sigmaaldrich.com | 162.19 g/mol sigmaaldrich.com | 162.19 g/mol sigmaaldrich.com |
| Form | Solid sigmaaldrich.com | Crystals, Liquid After Melting chemicalbook.comsigmaaldrich.com | Powder sigmaaldrich.com |
| Melting Point | 39-41 °C sigmaaldrich.com | 28-32 °C sigmaaldrich.com | 111-113 °C sigmaaldrich.com |
| Boiling Point | 110 °C / 0.1 mmHg sigmaaldrich.com | 150-155 °C / 15 mmHg sigmaaldrich.com | Not specified |
Research Applications and Focus:
1,2-Diacetylbenzene (o-Diacetylbenzene): This isomer is noted as a protein-reactive γ-diketone and a metabolite of the neurotoxic solvent 1,2-diethylbenzene. sigmaaldrich.com Research has focused on its toxic effects, particularly its role in impairing hippocampal memory and inducing memory deficits by activating pro-inflammatory cytokines. nih.gov In silico studies have explored its metabolites and their potential for neurotoxic, nephrotoxic, and hepatotoxic consequences. researchgate.netnih.gov
This compound (m-Diacetylbenzene): As detailed in this article, its primary research focus is as a synthetic intermediate for creating complex molecules like polyhydroxylated analogs and novel 1,3-dioxanes. chemicalbook.comresearchgate.net It is also used in toxicological studies concerning neuropathological changes. chemicalbook.com
1,4-Diacetylbenzene (p-Diacetylbenzene): This isomer is used in synthetic chemistry, for instance, in oxidative C-C bond cleavage reactions to synthesize aryl carboxylic acids. chemicalbook.com It is also a component in Suzuki-Miyaura coupling reactions. chemicalbook.com Beyond the laboratory, 1,4-diacetylbenzene has been identified in tea, suggesting it could serve as a potential biomarker for tea consumption. hmdb.cafoodb.ca
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-acetylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHOFVSNWYPAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218060 | |
| Record name | Benzene-1,3-bis(acetyl) | |
| Source | EPA DSSTox | |
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Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6781-42-6 | |
| Record name | 1,3-Diacetylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6781-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,3-bis(acetyl) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006781426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene-1,3-bis(acetyl) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,3-bis(acetyl) | |
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Synthetic Methodologies and Reaction Pathways of 1,3 Diacetylbenzene
Established Synthetic Routes for 1,3-Diacetylbenzene
Several foundational methods have been developed for the synthesis of this compound, each employing different precursors and reaction types.
The Friedel-Crafts acylation is a fundamental method for attaching acyl groups to an aromatic ring. masterorganicchemistry.com In theory, this compound could be formed from m-xylene (B151644). However, the direct di-acylation of an aromatic ring presents significant challenges. The first acetyl group added to the ring is strongly deactivating, which makes the subsequent introduction of a second acetyl group via electrophilic aromatic substitution difficult. youtube.comlibretexts.org Friedel-Crafts acylation reactions often fail on aromatic rings that possess strongly deactivating groups. libretexts.org
A more viable pathway involves the Friedel-Crafts alkylation of benzene (B151609) with an ethylating agent to produce 1,3-diethylbenzene, which can then be oxidized to form this compound. nih.gov Another multi-step approach starting from benzene involves an initial Friedel-Crafts acylation to form acetophenone, followed by meta-bromination. youtube.com The resulting 3-bromoacetophenone can then be converted to the target molecule through subsequent steps, thereby circumventing the problematic second acylation. youtube.com
A robust method for synthesizing this compound involves a condensation reaction followed by decarboxylation. google.com This two-step process begins with the condensation of isophthaloyl chloride and diethyl malonate. google.com The reaction is conducted under low-temperature conditions in the presence of a strong base. google.com
The initial step involves adding a strong base, such as sodium hydride or sodium ethoxide, to a solution of diethyl malonate in a solvent like ether or toluene (B28343) at a temperature between -20°C and 0°C. google.com Isophthaloyl chloride is then added to this mixture, and the reaction proceeds for several hours, eventually warming to room temperature to yield a condensation product. google.com In the second step, the crude condensation product is acidified (to a pH of 1-2) and heated to reflux at temperatures ranging from 60°C to 130°C for 10 to 20 hours. google.com This process facilitates the hydrolysis of the ester groups and subsequent decarboxylation of the resulting β-keto acid intermediate, yielding this compound after extraction and distillation. google.comyoutube.com
| Parameter | Condition |
|---|---|
| Reactants | Isophthaloyl chloride, Diethyl malonate |
| Base | Sodium hydride, potassium hydride, sodium ethoxide, etc. |
| Solvent | Ether, methylene (B1212753) dichloride, benzene, toluene |
| Condensation Temperature | -20°C to 0°C, then warm to 15°C to 30°C |
| Decarboxylation Condition | Aqueous acid (pH 1-2), reflux at 60-130°C |
| Decarboxylation Time | 10-20 hours |
The liquid-phase oxidation of m-diethylbenzene or m-ethylacetophenone serves as another important route to this compound. This method utilizes a molecular oxygen-containing gas to oxidize the ethyl groups to acetyl groups. The process can be conducted as a one-step or two-step reaction. In the one-step method, m-diethylbenzene is converted directly to this compound. In the two-step method, m-diethylbenzene is first oxidized to m-ethylacetophenone, which is isolated and then subjected to a second oxidation step.
The reaction is typically performed in a heterogeneous mixture of an organic liquid phase containing the substrate and an aqueous liquid phase containing a water-soluble metal salt catalyst. acs.org Suitable catalysts include salts of manganese, cobalt, nickel, chromium, copper, or iron. The reaction is maintained at a pH of 1 to 6 and a temperature between 100°C and 180°C under pressure (1 to 50 Kg/cm²). acs.org After the reaction, the organic and aqueous phases are separated, and this compound is recovered from the organic phase by distillation. acs.org While this method can suffer from the formation of byproducts, it provides a direct oxidative pathway to the desired diketone. google.com
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, provides a versatile method for forming C-C bonds and can be used to synthesize precursors to this compound. organic-chemistry.orgyoutube.com One documented pathway involves the Heck reaction between a bromoacetophenone (such as 3-bromoacetophenone) and vinyl n-butyl ether. google.com This reaction yields a β-acyl group product. google.com
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the coupled product and regenerate the catalyst. youtube.comyoutube.com The resulting enol ether from the coupling of 3-bromoacetophenone and vinyl n-butyl ether is then hydrolyzed using a dilute acid, such as 5% hydrochloric acid, to yield the final ketone product. google.com While this route can achieve high yields (around 93%), it often requires expensive palladium catalysts and purification by column chromatography, which can be limitations for industrial-scale production. google.com
Advanced and Optimized Synthetic Procedures for this compound
To address the limitations of established routes, such as harsh conditions or high costs, optimized procedures have been developed.
An improvement upon the condensation-decarboxylation route is the development of a one-pot synthesis that combines the steps. google.com In this optimized procedure, the condensation product of isophthaloyl chloride and diethyl malonate is not purified. Instead, it is directly subjected to catalytic decarboxylation under strong acidic conditions. google.com
| Feature | Established Two-Step Method | Optimized One-Pot Method |
|---|---|---|
| Intermediate Step | Isolation and purification of condensation product | No isolation; direct treatment of crude product |
| Reaction Steps | Two distinct synthetic operations | Continuous, one-pot operation |
| Workup | More complex, multiple extractions/distillations | Simplified post-treatment |
| Efficiency | Lower overall yield, more solvent waste | Improved yield, reduced solvent usage |
Compound List
| Compound Name | Molecular Formula | Role/Mention |
|---|---|---|
| This compound | C₁₀H₁₀O₂ | Target Product |
| m-Xylene | C₈H₁₀ | Starting Material |
| Isophthaloyl Chloride | C₈H₄Cl₂O₂ | Reactant |
| Diethyl Malonate | C₇H₁₂O₄ | Reactant |
| 1,3-Diethylbenzene | C₁₀H₁₄ | Starting Material |
| m-Ethylacetophenone | C₁₀H₁₂O | Intermediate/Starting Material |
| 3-Bromoacetophenone | C₈H₇BrO | Reactant/Precursor |
| Vinyl n-butyl ether | C₆H₁₂O | Reactant |
| Acetophenone | C₈H₈O | Intermediate |
| Benzene | C₆H₆ | Starting Material |
| Sodium Hydride | NaH | Base/Catalyst |
| Sodium Ethoxide | C₂H₅NaO | Base/Catalyst |
| Palladium(0) | Pd | Catalyst |
| Carbon Dioxide | CO₂ | Byproduct |
Continuous One-Step Synthesis Strategies
The key stages of this synthesis are:
Condensation: Isophthaloyl chloride is reacted with diethyl malonate in the presence of a strong base at temperatures between -20°C and 0°C.
Decarboxylation: Water and acid are added to the condensation product to adjust the pH to 1-2, followed by heating and refluxing to induce de-acidification.
Purification: The final product is obtained through extraction and vacuum distillation. chemicalbook.com
Chemical Reactivity and Transformation of this compound
Condensation Reactions
This compound, with its two ketone functionalities, is a versatile substrate for various condensation reactions, leading to the formation of more complex molecular architectures.
Claisen-Schmidt Condensation for Chalcone (B49325) Derivatives
The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a key reaction for synthesizing chalcones, which are 1,3-diaryl-2-propen-1-one derivatives. rsc.orgsigmaaldrich.com In the case of this compound, both acetyl groups can react with an aromatic aldehyde that lacks α-hydrogens, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), to form bis-chalcone structures.
Research has shown that this condensation can be effectively catalyzed by acid. minia.edu.egwikipedia.org While various acids have been tested, concentrated sulfuric acid (c-H₂SO₄) in ethanol (B145695) has been identified as a particularly effective catalyst system for this transformation. wikipedia.orgorganic-chemistry.org The reaction typically involves refluxing this compound and the aldehyde in the presence of the acid catalyst. minia.edu.eg Although base-catalyzed Claisen-Schmidt condensations are common for many substrates, they have been reported as "unsatisfied" for the reaction between this compound and certain aldehydes like vanillin. minia.edu.eg
Table 1: Acid-Catalyzed Claisen-Schmidt Condensation of this compound with Vanillin
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| This compound | Vanillin | c-H₂SO₄ | Ethanol | Reflux, 24h | (E)-1-{3-[(E)-3-(4-Hydroxy-3-methoxyphenyl)acryloyl]phenyl}-3-(4-hydroxy-3-methoxyphenyl)-2-propenone | 23% | minia.edu.eg |
Acid-Catalyzed Condensation Protocols
Beyond chalcone formation, this compound engages in other acid-catalyzed condensation reactions. A significant example is its reaction with 1,3-propanediols to synthesize new 1,3-dioxane (B1201747) derivatives. spectrabase.com This reaction, known as acetalization or ketalization, involves the acid-catalyzed addition of the diol to the carbonyl groups of this compound, forming cyclic ketals. The stereochemistry and conformational analysis of these resulting bis-1,3-dioxane structures have been a subject of detailed study. spectrabase.com The acid catalyst protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl groups of the diol. thermofisher.com
Base-Catalyzed Condensation Protocols
Base-catalyzed condensation reactions, particularly the aldol condensation, are fundamental in organic chemistry. wikipedia.orgyoutube.com The mechanism involves a base abstracting an α-hydrogen from a ketone to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of another molecule (in a crossed reaction, typically an aldehyde), leading to a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. wikipedia.org
While this is a general and widely used reaction type, specific examples of successful base-catalyzed condensations using this compound are not prominently featured in recent literature. As mentioned, attempts to use base catalysis for the Claisen-Schmidt condensation of this compound with vanillin were found to be unsatisfactory. minia.edu.eg This suggests that for certain substrates, acid catalysis is the preferred method to achieve the desired bis-chalcone products from this compound.
Reduction Reactions
The ketone functionalities of this compound can be reduced to the corresponding secondary alcohols, yielding 1,3-bis(1-hydroxyethyl)benzene. This transformation can be achieved using various reducing agents common in organic synthesis.
Common methods for the reduction of ketones that are applicable to this compound include:
Sodium Borohydride (B1222165) (NaBH₄) Reduction: Sodium borohydride is a selective reducing agent that readily reduces aldehydes and ketones to alcohols. numberanalytics.comnumberanalytics.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. NaBH₄ is considered a milder and safer alternative to other hydride reagents like lithium aluminum hydride and is highly effective for this type of transformation. rsc.orgnumberanalytics.com
Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction utilizes an aluminum alkoxide, such as aluminum isopropoxide, as a catalyst to transfer a hydride from a sacrificial alcohol (e.g., isopropanol) to the ketone. wikipedia.org This method is known for its high chemoselectivity, meaning it can reduce aldehydes and ketones without affecting other functional groups like alkenes and alkynes. minia.edu.eg The reaction is reversible and is typically driven to completion by removing the acetone (B3395972) byproduct via distillation. organic-chemistry.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium, platinum, or nickel, to reduce the ketone groups. numberanalytics.com Catalytic hydrogenation is a widely used industrial and laboratory process for the reduction of various functional groups, including carbonyls. numberanalytics.com
These reduction reactions convert the two keto groups of this compound into hydroxyl groups, forming the corresponding diol.
Cyclization Reactions
As a 1,3-dicarbonyl compound, this compound is a key substrate for synthesizing various heterocyclic compounds. These reactions typically involve condensation with a molecule containing two nucleophilic centers, leading to the formation of a new ring system.
A prominent example is the reaction of this compound with hydrazine (B178648) or its derivatives. This cyclocondensation reaction leads to the formation of substituted pyridazines. In this process, the two nitrogen atoms of the hydrazine molecule react with the two carbonyl groups of the diketone, followed by dehydration, to construct the six-membered pyridazine (B1198779) ring. This method is a fundamental route to nitrogen-containing heterocycles. mdpi.comnih.govmdpi.comresearchgate.net
Derivatization for Ligand Synthesis
The dicarbonyl nature of this compound makes it an excellent starting material for the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction of the carbonyl groups with primary amines. When a diamine, such as ethylenediamine (B42938) or propylenediamine, is used, a [2+2] condensation can occur where two molecules of this compound react with two molecules of the diamine. This reaction often requires a metal ion to act as a template, guiding the components into a specific orientation to facilitate the formation of a macrocyclic ligand. rsc.orgnih.gov The resulting tetraaza macrocyclic compounds are highly effective at chelating metal ions and are used in the synthesis of stable metal complexes, including binuclear copper complexes. nih.govnih.govrsc.org
Reactions with Amines and Amino Acids
The carbonyl groups of this compound readily react with primary amines to form imines, also known as Schiff bases. This reaction is fundamental to its use in ligand synthesis as described above.
Furthermore, this compound can react with the amino group of amino acids, such as glycine. This condensation reaction forms a Schiff base where the amino acid is linked to the diacetylbenzene backbone. mdpi.comrsc.orgiu.eduresearchgate.netsemanticscholar.org These derivatives are of interest in coordination chemistry and for the synthesis of more complex molecules incorporating amino acid moieties. The reaction typically proceeds by mixing the reactants in a suitable solvent, sometimes with gentle heating or the use of a mild catalyst. semanticscholar.org
Friedländer Reactions
The Friedländer synthesis is a well-established method for preparing quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This compound can serve as the dicarbonyl component in this reaction.
In a specific application, this compound has been reacted with 3-aminonaphthalene-2-carbaldehyde in the presence of a base like potassium hydroxide (B78521) (KOH). This reaction yields the corresponding 1,3-di(benzo[g]quinolin-2-yl)benzene. However, the reaction can also produce other products depending on the stoichiometry and conditions.
| Product | Yield (%) |
|---|---|
| 1,3-di(benzo[g]quinolin-2-yl)benzene | 63 |
| Benzo[g]quinoline | 24 |
Catalysis in this compound Chemistry
Various catalytic systems are employed to facilitate the diverse reactions of this compound. In transfer hydrogenation reactions, solid base catalysts like magnesium oxide (MgO) are highly effective and offer good chemoselectivity for the reduction of the carbonyl groups.
For cyclization and condensation reactions, both acid and base catalysts are common. For instance, the Friedländer synthesis of quinoline (B57606) derivatives from this compound is typically catalyzed by a strong base such as potassium hydroxide (KOH). The formation of Schiff bases and related macrocyclic ligands can also be facilitated by acid or base catalysis, or by the use of metal ions as templates which act as catalysts by coordinating the reactants.
Role of Catalysts in Condensation Reactions
The construction of the this compound framework can be efficiently accomplished through condensation reactions, where the careful selection of catalysts and reaction conditions is paramount to achieving high yields. One notable method involves the condensation of isophthaloyl chloride with diethyl malonate, a process that relies on the presence of a strong base to facilitate the reaction, followed by an acid-catalyzed decarboxylation step. nih.gov
The process begins with the slow addition of an isophthaloyl chloride solution to a solution of diethyl malonate containing a strong base at a controlled temperature range of -20 to 0 °C. nih.gov After the initial reaction, the mixture is gradually warmed to room temperature to ensure the completion of the condensation. nih.gov The resulting condensation product is then subjected to an acidic workup, where the pH is adjusted to 1-2, followed by heating under reflux to facilitate decarboxylation. nih.gov The final product is then isolated through extraction and distillation. nih.gov
The choice of solvent for the initial condensation reaction can be selected from a group including ether, methylene dichloride, benzene, toluene, and xylene. google.com The strong base is crucial for the deprotonation of diethyl malonate, forming the nucleophile necessary for the condensation with isophthaloyl chloride. nih.gov The subsequent acid-catalyzed decarboxylation is a key step in removing the ester groups and forming the desired diketone structure. nih.gov
Table 1: Reaction Parameters for the Synthesis of this compound via Condensation and Decarboxylation
| Parameter | Condition | Reference |
|---|---|---|
| Condensation Temperature | -20 to 0 °C | nih.gov |
| Condensation Reaction Time | 1.5 to 3 hours | nih.gov |
| Post-Condensation Reaction Temperature | 15 to 30 °C | nih.gov |
| Post-Condensation Reaction Time | 2 to 3 hours | nih.gov |
| Decarboxylation pH | 1 to 2 | nih.gov |
| Decarboxylation Temperature | 60 to 130 °C | nih.gov |
| Decarboxylation Time | 10 to 20 hours | nih.gov |
Catalytic Hydrogenation Studies
The catalytic hydrogenation of this compound to its corresponding diol, 1,3-bis(1-hydroxyethyl)benzene, is a significant transformation that introduces two new stereocenters. The stereoselectivity of this reaction is highly dependent on the choice of catalyst and reaction conditions. While specific studies on the catalytic hydrogenation of this compound are not extensively detailed in the provided search results, the hydrogenation of related 1,3-dicarbonyl compounds and aromatic ketones provides valuable insights into the potential catalysts and methodologies that could be applied.
The hydrogenation of dicarbonyl compounds can be achieved using various heterogeneous and homogeneous catalysts. Heterogeneous catalysts like Raney Nickel and ruthenium on carbon (Ru/C) are often employed for the hydrogenation of ketones. colab.ws For instance, the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols has been successfully carried out using a commercial Ru/C catalyst. colab.ws The study highlighted that temperature, hydrogen pressure, and solvent choice significantly influence the reaction rate and selectivity. colab.ws
Homogeneous catalysts, such as those based on rhodium and ruthenium, are known for their high activity and selectivity in hydrogenation reactions, including the potential for enantioselective and diastereoselective transformations. For example, rhodium complexes have been widely used for the hydrogenation of various substrates. chemicalbook.com Ruthenium catalysts, particularly those with chiral ligands, have shown great promise in the asymmetric hydrogenation of aromatic compounds. mdpi.com
The stereochemical outcome of the hydrogenation of this compound can result in the formation of both syn and anti diastereomers of 1,3-bis(1-hydroxyethyl)benzene. The control of this diastereoselectivity is a key challenge and a major focus of research in the hydrogenation of diketones. The choice of catalyst, solvent, and reaction conditions can influence the facial selectivity of the hydrogen addition to the carbonyl groups.
Table 2: Overview of Catalysts Potentially Applicable to the Hydrogenation of this compound
| Catalyst Type | Catalyst Examples | Potential Application in Hydrogenation | Reference |
|---|---|---|---|
| Heterogeneous Nickel | Raney Nickel | Hydrogenation of ketones and other functional groups. | colab.ws |
| Heterogeneous Ruthenium | Ru/C | Hydrogenation of cyclic 1,3-diones to 1,3-diols. | colab.ws |
| Homogeneous Rhodium | Rhodium complexes | Diastereoselective hydrogenation of various substrates. | chemicalbook.com |
| Homogeneous Ruthenium | Ruthenium complexes with chiral ligands | Asymmetric hydrogenation of aromatic compounds. | mdpi.com |
Coordination Chemistry of 1,3 Diacetylbenzene and Its Derivatives
Ligand Design and Synthesis based on 1,3-Diacetylbenzene
The presence of the two reactive acetyl groups in this compound makes it a valuable precursor for synthesizing a variety of ligands. Condensation reactions with appropriate amines or hydrazines are common strategies for generating Schiff base ligands and related structures. upm.edu.mybme.hu
Formation of Bisthiosemicarbazone Ligands
Bisthiosemicarbazone ligands derived from this compound are synthesized through the condensation of this compound with thiosemicarbazide (B42300) or its derivatives. researchgate.netrsc.org This reaction typically involves reacting this compound with two equivalents of the thiosemicarbazone derivative, often under acidic conditions and heating, such as refluxing in ethanol (B145695). researchgate.netrsc.orgmdpi.com The resulting ligands feature the rigid benzene (B151609) core linked to two thiosemicarbazone moieties, providing potential coordination sites through nitrogen and sulfur atoms. researchgate.netrsc.org Different substituents on the terminal nitrogen of the thiosemicarbazone groups can be incorporated to tune the electronic and steric properties of the resulting ligands. researchgate.netrsc.org
Binucleating Ligands Derived from this compound
This compound can be utilized to synthesize binucleating ligands, which are capable of binding two metal centers. One approach involves reacting this compound with appropriate phosphorus-containing reagents to form bis-phosphine ligands. capes.gov.br For instance, 1,3-bis(diphenylphosphinoacetyl)benzene (LH2) can be synthesized by reacting this compound's bis(lithium enolate) with diphenylphosphinyl chloride (Ph2PCl). capes.gov.br These ligands can act as bridging ligands between two metal fragments, facilitating the formation of binuclear complexes. capes.gov.br
Macrocyclic Ligand Systems
Macrocyclic ligands incorporating the this compound unit can be synthesized through template condensation reactions. These reactions typically involve the reaction of this compound with diamines or other suitable linkers in the presence of a metal ion, which directs the cyclization process. While some studies mention macrocyclic complexes derived from diacetylbenzene isomers, specifically 1,2-diacetylbenzene (B1203430), through condensation with o-phenylenediamine (B120857) and subsequent cyclization with β-diketones, the principle can be extended to this compound to form macrocycles with the acetyl groups incorporated into the ring structure or pendant to it. jocpr.comderpharmachemica.comacs.org These macrocyclic systems offer pre-organized binding sites for metal ions, leading to the formation of stable complexes. acs.org
Metal Complexation Studies with this compound-Derived Ligands
The ligands derived from this compound readily form complexes with various metal ions, particularly transition metals. The coordination mode and the resulting complex structure depend on the specific ligand architecture and the metal ion involved.
Formation of Mono- and Bimetallic Complexes
Ligands derived from this compound can form both monometallic and bimetallic complexes. The presence of two potential coordination pockets or multiple donor atoms within the ligand framework allows for the binding of one or two metal centers. jeol.combme.hu For example, bis-acylhydrazone ligands derived from 1,4-diacetylbenzene (B86990) (a related isomer) have been shown to form polymeric dinuclear metal(II) complexes with a 1:1 metal-to-ligand ratio. bme.hu Similarly, binucleating ligands like 1,3-bis(diphenylphosphinoacetyl)benzene can bridge two metal centers, leading to bimetallic complexes. capes.gov.br The formation of mono- or bimetallic species can be influenced by the metal-to-ligand ratio and reaction conditions. bme.hu
Complexes with Transition Metals (e.g., Co(II), Zn(II), Cd(II))
This compound-derived ligands have been extensively studied for their complexation behavior with transition metals, including Co(II), Zn(II), and Cd(II). researchgate.netrsc.orgupm.edu.my For instance, bisthiosemicarbazone ligands derived from this compound have been shown to form complexes with Co(II), Zn(II), and Cd(II) ions. researchgate.netrsc.org The resulting structures can vary depending on the metal ion; crystallographic studies have revealed the formation of mesocates with Co(II) and Zn(II), while Cd(II) complexes can form bishelical supramolecular structures. researchgate.netrsc.org
Studies have also investigated the magnetic properties of these complexes. For example, cobalt(II) complexes with certain 1,4-diacetylbenzene-derived bis-acylhydrazone ligands exhibit paramagnetic behavior with magnetic moment values in the range of 6.01-6.18 B.M. bme.hu In contrast, zinc(II) and cadmium(II) complexes with similar ligands are typically diamagnetic. bme.huresearchgate.net The coordination geometry around the metal center can vary, with examples of octahedral geometry for Co(II) and distorted octahedral or tetrahedral geometries reported for complexes with related ligands. researchgate.netresearchgate.net
Here is a table summarizing some research findings on metal complexation:
| Ligand Type (Derived from Diacetylbenzene) | Metal Ions Studied | Observed Complex Structures/Properties | Source |
| Bisthiosemicarbazone (from this compound) | Co(II), Zn(II), Cd(II) | Mesocates (Co, Zn), Bishelical (Cd) | researchgate.netrsc.org |
| Bis-acylhydrazone (from 1,4-diacetylbenzene) | Ni(II), Co(II), Cu(II), Zn(II), Cd(II) | Polymeric dinuclear complexes (1:1 M:L ratio), Paramagnetic (Co, Ni, Cu), Diamagnetic (Zn, Cd) | bme.hu |
| Bis-phosphine (from this compound) | Pd(II) | Binuclear complexes, Oligomeric materials | capes.gov.br |
| Schiff base (from 1,4-diacetylbenzene and metformin) | Co(II), Ni(II), Cu(II), Zr(IV), Pd(II), Cd(II) | Mononuclear complexes, Octahedral (Co, Ni, Cu, Cd, Zr), Square planar (Pd) | researchgate.net |
| Schiff base (from this compound and dithiocarbazate) | Ni(II), Cu(II), Fe(II), Co(II), Mn(II), Zn(II) | Transition metal complexes exhibiting catalytic activity in oxidation reactions | upm.edu.my |
The study of these complexes provides valuable insights into the factors governing metal-ligand interactions and the formation of diverse coordination architectures.
Structural Characterization of Metal Complexes
Research involving bisthiosemicarbazone ligands derived from this compound, such as H₂L(Me), H₂L(Et), H₂L(Ph), H₂L(PhN), and H₂L(PhOMe), has demonstrated the formation of distinct metallosupramolecular structures with transition metal ions like Co(II), Zn(II), and Cd(II) researchgate.netnih.govresearchgate.net. Crystallographic studies of these complexes have revealed the formation of mesocates with Co(II) and Zn(II) ions researchgate.netnih.govresearchgate.net. In contrast, complexes formed with Cd(II) ions and the same bisthiosemicarbazone ligands have been shown to yield bishelical supramolecular structures researchgate.netnih.govresearchgate.net.
While specific detailed structural parameters (bond lengths, angles) from crystallographic data were not extensively provided in the search snippets, the technique is consistently cited as the method for unambiguous structural confirmation and the determination of the supramolecular architecture (mesocate vs. helicate) researchgate.netnih.govresearchgate.net.
Investigation of Metal Self-Recognition in Complex Formation
The formation of specific supramolecular architectures, such as mesocates and helicates, from flexible ligands and metal ions is often governed by a process known as metal self-recognition or metal-directed self-assembly researchgate.netnih.govresearchgate.netscispace.comsupramolecularevans.com. In this process, the intrinsic coordination preferences of the metal ion play a crucial role in directing the assembly of the ligands into a particular structure.
Studies using bisthiosemicarbazone ligands derived from this compound have provided clear evidence of metal self-recognition researchgate.netnih.govresearchgate.net. The research shows that the choice of the metal ion dictates whether a mesocate or a dihelicate complex is formed researchgate.netnih.govresearchgate.net. Specifically, Co(II) and Zn(II) ions favor the formation of mesocate structures, while Cd(II) ions lead to the formation of bishelical supramolecular structures with the same series of bisthiosemicarbazone ligands researchgate.netnih.govresearchgate.net.
This selective formation of different architectures based on the metal ion highlights the principle of metal self-recognition, where the coordination geometry and electronic properties of the metal center effectively "recognize" and select the appropriate ligand arrangement to form the thermodynamically favored supramolecular structure researchgate.netnih.govresearchgate.net. This ability to control the outcome of the self-assembly process by simply changing the metal ion is a key aspect of coordination-driven supramolecular chemistry utilizing ligands derived from building blocks like this compound. The systematic investigation of the complexes formed with different metal ions and a series of related ligands has allowed researchers to understand the factors that influence the formation of these distinct metallosupramolecular architectures researchgate.netnih.govresearchgate.net.
Data Table: Supramolecular Structures Formed by Bisthiosemicarbazone Ligands Derived from this compound with Different Metal Ions
| Ligand Type (Derived from this compound) | Metal Ion | Resulting Supramolecular Structure | Characterization Method(s) | Reference |
| Bisthiosemicarbazone (various substituents) | Co(II) | Mesocate | Crystallography | researchgate.netnih.govresearchgate.net |
| Bisthiosemicarbazone (various substituents) | Zn(II) | Mesocate | Crystallography, NMR | researchgate.netnih.govresearchgate.net |
| Bisthiosemicarbazone (various substituents) | Cd(II) | Bishelicate | Crystallography, NMR | researchgate.netnih.govresearchgate.net |
Note: The specific substituents on the bisthiosemicarbazone ligands (Me, Et, Ph, PhN, PhOMe) can influence the details of the complex formation and structure. researchgate.netnih.govresearchgate.net
Supramolecular Chemistry Involving 1,3 Diacetylbenzene
Host-Guest Chemistry and Molecular Recognition
1,3-Diacetylbenzene can be incorporated into host molecules designed to selectively bind guest species through non-covalent interactions, a core concept in host-guest chemistry and molecular recognition. wikipedia.orgsupramolecularevans.comthno.org The cavities or binding pockets within these host structures are designed to complement the size, shape, and chemical properties of the intended guest molecules or ions. wikipedia.org While direct examples of this compound acting solely as a host were not prominently found, its derivatives or structures incorporating it can participate in host-guest complexation by providing specific interaction sites. For instance, a macrocyclic host incorporating a related benzene (B151609) derivative was shown to complex with guests, including 1,4-diacetylbenzene (B86990), through interactions within its cavity. nih.gov
Self-Assembly Processes and Macrocyclic Systems
The self-assembly of molecules into ordered supramolecular structures is a fundamental aspect of the field. numberanalytics.comnih.govrsc.org this compound can serve as a building block in the self-assembly of macrocyclic systems and other complex architectures. Its difunctional nature allows it to act as a linker or a core component around which other molecular units can assemble. acs.org The formation of macrocycles involving this compound derivatives has been reported, often driven by dynamic covalent bonds or coordination interactions, which are then stabilized by non-covalent forces. ub.educhinesechemsoc.org These self-assembly processes can lead to the formation of intricate structures with potential applications in various areas.
Non-Covalent Interactions in this compound Architectures
Non-covalent interactions play a critical role in the stability, structure, and function of supramolecular assemblies involving this compound. numberanalytics.comchemtools.orgvscht.cz These interactions, weaker than covalent bonds, include hydrogen bonding, pi-stacking, van der Waals forces, and electrostatic interactions. wikipedia.orgnumberanalytics.comchemtools.org
Hydrogen Bonding Networks (e.g., C-H···O Hydrogen Bonds)
Table 1: C-H···O Hydrogen Bond Parameters in a Cocrystal of this compound and 1,4-Diethynylbenzene (B1207667) researchgate.netnih.gov
| Interaction Type | C—H···O Angle (°) | H···O Distance (Å) | C···O Distance (Å) |
| sp-C—H···O (carbonyl) | 171.8 (16) | 2.200 (19) | 3.139 (2) |
Theoretical and Computational Studies on 1,3 Diacetylbenzene
Quantum Chemical Calculations (e.g., DFT Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) methods, are widely used to investigate the electronic and structural properties of molecules. DFT methods approximate the electronic structure of a many-electron system based on the electron density. gaussian.com This allows for the calculation of various molecular properties, such as optimized geometries, vibrational frequencies, and electronic energy levels. Studies involving 1,3-Diacetylbenzene and related compounds often utilize DFT to explore their ground-state properties and reaction pathways. rsc.orgrsc.org
Electronic Structure Analysis (e.g., HOMO-LUMO Gap)
Analysis of the electronic structure provides crucial information about a molecule's reactivity and stability. Key parameters in this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.comkg.ac.rs The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and its propensity to undergo chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. wuxibiology.comkg.ac.rs
Computational studies on compounds structurally related to this compound, such as chalcone (B49325) derivatives synthesized from it, have involved the calculation of HOMO and LUMO energies. mdpi.com For instance, in one study on chalcone derivatives, the HOMO-LUMO gaps were calculated and ranged between 3.507 eV and higher values. mdpi.com A smaller gap was correlated with enhanced free radical scavenging activity in one of the derivatives, signifying easier electron transfer. mdpi.com While direct HOMO-LUMO gap data specifically for this compound from these searches is limited, the application of these concepts to its derivatives highlights their relevance for understanding the electronic behavior of this compound itself.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes the behavior of electrons in molecules in terms of molecular orbitals that are delocalized over the entire molecule. libretexts.orgreddit.com Applications of MO theory to conjugated systems, such as the benzene (B151609) ring in this compound, help explain their electronic stability and reactivity patterns. libretexts.orglibretexts.org For benzene, MO theory shows the formation of delocalized pi molecular orbitals, contributing to its aromatic stability. libretexts.orglibretexts.orgyoutube.com
While specific detailed MO diagrams for this compound were not found in the search results, MO theory principles are fundamental to understanding the electronic distribution within the molecule, particularly the interaction of the acetyl groups with the phenyl ring's pi system. This understanding is crucial for interpreting results from DFT calculations and predicting chemical behavior. MO theory is also applied in analyzing frontier molecular orbital interactions, such as HOMO-LUMO interactions, to understand reaction mechanisms and regioselectivity in cycloaddition reactions, a concept potentially applicable to reactions involving the double bonds of the carbonyl groups or the aromatic ring in this compound derivatives. ias.ac.in
Molecular Modeling and Simulation of this compound Systems
Molecular modeling and simulation techniques are employed to study the behavior of molecules and molecular systems over time. These methods can provide insights into conformational preferences, interactions with solvents or other molecules, and dynamic processes. univpm.itresearchgate.net
Structure-Activity Relationship Modeling
Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of molecules with their biological or chemical activity. fiveable.mepharmacologymentor.comslideshare.net Computational SAR studies involve developing models that can predict the activity of new compounds based on their structural descriptors. fiveable.mepharmacologymentor.comresearchgate.net This is a key aspect of rational design in chemistry and drug discovery. fiveable.mepharmacologymentor.comresearchgate.net
While the search results did not provide specific SAR models developed for this compound itself in the context of a particular activity, the synthesis of chalcone derivatives from this compound and the investigation of their biological activities demonstrate how this compound serves as a building block in SAR studies of related compound series. mdpi.comacs.org Computational studies on such derivatives have aimed to identify structural characteristics that contribute to observed activities, such as free radical scavenging or anti-inflammatory effects. mdpi.comacademie-sciences.fr This indicates that computational SAR approaches are relevant to understanding how modifications to the this compound core influence the properties of resulting molecules.
Kinetic and Mechanistic Studies
Computational methods are valuable tools for investigating reaction kinetics and mechanisms. nih.govmdpi.com By simulating the energy changes along a reaction pathway, computational studies can help elucidate transition states, activation energies, and the sequence of elementary steps in a chemical reaction. rsc.orgucr.edu
While direct computational kinetic and mechanistic studies focused solely on this compound's intrinsic reactions were not prominently featured in the search results, studies on the reactions of related aromatic compounds, such as methylated benzenes with OH radicals, illustrate the application of computational methods to understand the kinetics and mechanisms of reactions involving substituted aromatic rings. rsc.org The synthesis of chalcone derivatives from this compound involves condensation reactions, and computational studies could be applied to understand the detailed mechanism and kinetics of these reactions, including the role of catalysts. mdpi.comacs.org Molecular dynamics simulations, a type of molecular modeling, are also used in kinetic studies to observe dynamic processes and interactions relevant to reaction pathways. mdpi.comnih.gov
Molecular Docking Simulations
Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a smaller molecule (ligand) when bound to a larger molecule (receptor), such as a protein or enzyme. rsc.orgmdpi.com These simulations estimate the binding affinity between the ligand and the receptor. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Diacetylbenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique used to determine the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei, most commonly 1H and 13C. oup.commagritek.com
1H NMR Analysis
1H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, multiplicity, and integration, which correspond to the number of protons giving rise to a signal. For 1,3-diacetylbenzene, the 1H NMR spectrum reveals distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl groups.
A representative 1H NMR spectrum of this compound in CDCl3 at 400 MHz shows the following characteristic signals:
A singlet at approximately δ 8.52 ppm, corresponding to the single proton on the aromatic ring located between the two acetyl groups. google.com
A signal (often described as a singlet or multiplet) around δ 8.17-8.15 ppm, attributed to the two equivalent protons ortho to the acetyl groups. google.com
A signal (often described as a singlet or multiplet) around δ 7.61-7.57 ppm, corresponding to the single proton para to the acetyl groups. google.com
A singlet at approximately δ 2.67 ppm, representing the six equivalent protons of the two methyl groups. google.com
These chemical shifts and multiplicities are consistent with the symmetrical structure of this compound. google.com
13C NMR Analysis
13C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the 13C NMR spectrum shows signals corresponding to the carbonyl carbons, the aromatic carbons, and the methyl carbons.
A typical 13C NMR spectrum of this compound in CDCl3 at 101 MHz includes the following signals:
A signal at approximately δ 197.29 ppm, characteristic of the carbonyl carbons (C=O) of the acetyl groups. google.com
Signals in the aromatic region between approximately δ 128.00 and 137.38 ppm, corresponding to the different types of aromatic carbons. google.com Specifically, signals are observed around δ 137.38 ppm (quaternary aromatic carbon directly attached to the acetyl groups), δ 132.48 ppm, δ 129.01 ppm, and δ 128.00 ppm (aromatic CH carbons). google.com
A signal at approximately δ 26.68 ppm, corresponding to the methyl carbons (CH3). google.com
The number of signals in the aromatic region is consistent with the symmetry of the molecule, showing distinct environments for the carbon atoms. google.com
Variable Temperature NMR Experiments
Variable Temperature NMR (VT-NMR) experiments can provide insights into dynamic processes occurring within a molecule, such as conformational changes or rotations. While specific VT-NMR data for this compound itself were not extensively detailed in the search results, studies on its derivatives, such as 1,3-dioxane (B1201747) derivatives obtained from this compound, have utilized VT-NMR to investigate conformational behavior and restricted rotation of aromatic rings. lew.roresearchgate.netwiley-vch.deresearchgate.net These studies indicate that at room temperature, there might be free rotation of the aromatic ring in some derivatives, which can become frozen at lower temperatures, leading to observable changes in NMR spectra, such as the differentiation of diastereotopic protons. lew.roresearchgate.net Although direct VT-NMR data for this compound were not found, the application of this technique to its derivatives highlights its potential for studying dynamic aspects of the parent compound and related structures.
Stereochemical Investigations via NMR
NMR spectroscopy is a crucial tool for investigating the stereochemistry of organic molecules, including the determination of configuration and conformation. oup.commagritek.com Studies involving derivatives of this compound, particularly 1,3-dioxane derivatives, have extensively used NMR to elucidate their stereochemical properties. lew.roresearchgate.netresearchgate.net These investigations have revealed the anancomeric structure of certain derivatives and the preferred axial orientation of the aromatic ring with respect to the 1,3-dioxane rings. lew.roresearchgate.netresearchgate.net Analysis of chemical shifts and coupling constants in 1H NMR spectra has been instrumental in determining the relative configurations (cis/trans isomerism) and preferred conformations of these derivatives. lew.roresearchgate.netresearchgate.net For instance, the equivalence or non-equivalence of signals for protons in different positions of the dioxane ring at various temperatures provides information about the flexibility and preferred conformations of these systems. lew.roresearchgate.net While this compound itself does not possess stereocenters, the NMR-based stereochemical studies on its derivatives demonstrate the utility of NMR in understanding the three-dimensional arrangement of atoms in molecules derived from this compound.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are used to identify functional groups within a molecule based on their characteristic vibrational frequencies. researchgate.net The infrared spectrum of this compound exhibits absorption bands corresponding to the stretching and bending vibrations of its functional groups, primarily the carbonyl groups and the aromatic ring.
Key absorption bands in the IR spectrum of this compound include:
A strong absorption band in the region of 1680-1700 cm-1, characteristic of the carbonyl stretching vibration (C=O) of the aromatic ketones. google.com
Bands in the region of 1580-1600 cm-1 and 1450-1500 cm-1, associated with the C=C stretching vibrations of the aromatic ring. google.com
Bands in the C-H stretching region (around 3000-3100 cm-1 for aromatic C-H and around 2900-3000 cm-1 for aliphatic C-H in the methyl groups).
Bands in the C-H bending regions (e.g., around 1350-1450 cm-1 for methyl bending and out-of-plane bending vibrations for aromatic C-H in the fingerprint region below 1000 cm-1). google.com
FTIR spectroscopy provides a more detailed and higher-resolution infrared spectrum. spectrabase.com FTIR spectra of this compound have been recorded using various techniques, including ATR-IR and vapor phase IR, confirming the presence of the expected functional groups. nih.govspectrabase.comthermofisher.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for studying molecules with conjugated pi systems, such as aromatic compounds and carbonyls. researchgate.net
This compound contains a benzene (B151609) ring conjugated with two carbonyl groups. This conjugation leads to electronic transitions that absorb UV light. UV-Vis spectroscopy can be used to determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the compound, which are characteristic properties.
Studies involving this compound and its derivatives have utilized UV-Vis spectroscopy for various purposes, including monitoring reaction progress and determining the concentration of solutions. researchgate.netrsc.org While specific λmax values for this compound were not explicitly detailed in the search results, related acetylated aromatic compounds show absorption in the UV region due to π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl groups, which are influenced by conjugation. nist.gov The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, providing further spectroscopic evidence for its structure and electronic properties.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound through its fragmentation pattern. For this compound (C₁₀H₁₀O₂), the molecular weight is approximately 162.18 g/mol nih.govavantorsciences.comnih.gov.
Electron Ionization (EI) mass spectrometry is commonly used for volatile organic compounds like this compound. In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting ions are then separated based on their m/z ratio, producing a mass spectrum that is characteristic of the compound.
For this compound, the molecular ion peak [M]⁺ is expected at m/z 162. Analysis of the fragmentation pattern provides clues about the molecule's structure. Ketones typically undergo α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group (C=O) libretexts.orgmiamioh.edu. This can lead to the loss of an alkyl radical or other substituents attached to the carbonyl carbon. Another common fragmentation pathway for ketones is the McLafferty rearrangement, which requires a gamma-hydrogen atom and results in the loss of an alkene molecule libretexts.orgcore.ac.uk.
While specific detailed fragmentation pathways for this compound in EI-MS were not extensively detailed in the search results, general fragmentation patterns for aromatic ketones and diketones can be considered. Aromatic compounds often exhibit strong molecular ion peaks due to the stability of the aromatic ring libretexts.org. Fragmentation adjacent to the carbonyl group is likely to occur, potentially yielding acylium ions or phenacyl ions.
Data from GC-MS analysis of this compound shows a total of 88 peaks, with the top peak at m/z 147, followed by peaks at m/z 91 and m/z 43 nih.gov. The peak at m/z 43 is characteristic of the acetylium ion [CH₃CO]⁺, which is a common fragment observed in the mass spectra of compounds containing acetyl groups due to α-cleavage core.ac.uk. The peak at m/z 147 corresponds to the loss of a methyl radical (CH₃, mass 15) from the molecular ion (162 - 15 = 147), likely due to α-cleavage adjacent to one of the carbonyl groups. The peak at m/z 91 could potentially correspond to a tropylium (B1234903) ion or a related fragment, often observed in the fragmentation of aromatic compounds with alkyl substituents.
Mass spectrometry has also been applied in the study of this compound in the context of its potential biological activity or as a metabolite. For instance, gas chromatography-mass spectrometry was used to identify 1,2-diacetylbenzene (B1203430), an isomer of this compound, in urine samples in studies related to neurotoxicity nih.govresearchgate.net. While this concerns an isomer, it highlights the application of GC-MS in detecting and identifying diacetylbenzene compounds in complex matrices.
Studies on derivatives of diacetylbenzene, such as chalcones derived from 1,4-diacetylbenzene (B86990), have also utilized mass spectrometry for structural confirmation longdom.org. This indicates the broader applicability of MS techniques in characterizing compounds related to this compound.
Table 1: Characteristic Mass Spectral Data for this compound (EI-MS)
| m/z | Relative Intensity (Top Peaks) | Proposed Fragment Ion | Possible Fragmentation Pathway |
| 162 | - | [C₁₀H₁₀O₂]⁺• | Molecular Ion |
| 147 | Highest | [C₉H₇O₂]⁺ | Loss of CH₃• (α-cleavage) |
| 91 | Second Highest | [C₇H₇]⁺ or other | Aromatic fragmentation |
| 43 | Third Highest | [CH₃CO]⁺ | α-cleavage |
Note: Relative intensities are based on the description of top peaks from GC-MS data nih.gov. Proposed fragment ions and pathways are based on general mass spectrometry principles for similar compounds.
X-ray Crystallography and Diffraction Studies
X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density can be mapped, revealing the precise positions of atoms and thus the molecular structure. This technique provides definitive information about bond lengths, bond angles, and molecular conformation in the solid state.
While direct detailed information on the single-crystal X-ray structure of this compound itself was not extensively found in the immediate search results, its crystal structure has been reported and is available in databases like the Crystallography Open Database (COD) nih.gov. Studies involving cocrystals of this compound provide insights into its behavior in the solid state and its interactions with other molecules.
For example, the crystal structure of a 1:1 cocrystal of 1,4-diethynylbenzene (B1207667) with this compound has been determined iucr.orgnih.gov. This study revealed the presence of strong nonconventional alkyne-carbonyl C-H···O hydrogen bonds between the two components. In this cocrystal, the C-H···O hydrogen-bond angle was measured to be 171.8 (16)°, with H···O and C···O distances of 2.200 (19) and 3.139 (2) Å, respectively nih.gov. This demonstrates how X-ray crystallography can elucidate specific intermolecular interactions that influence crystal packing and solid-state properties.
X-ray diffraction studies have also been crucial in determining the stereochemistry and conformational analysis of derivatives synthesized from this compound. For instance, studies on new 1,3-dioxane derivatives obtained from this compound utilized X-ray diffractometry to confirm their structures and investigate the preferred conformations of the aromatic substituents lew.ro. These studies showed a high preference for the axial orientation of the aromatic group in the 1,3-dioxane rings, both in the solid state (as determined by X-ray) and in solution (by NMR) lew.ro.
Powder X-ray diffraction (PXRD) is another related technique used to characterize the crystalline nature and phase purity of materials, including polymers synthesized using diacetylbenzene monomers. PXRD tests have been performed on porous polymer network membranes fabricated from this compound, 1,4-diacetylbenzene, and 1,3,5-triacetylbenzene (B188989) to assess their structure rsc.org.
Table 2: X-ray Crystallography Data for this compound Cocrystal
| Property | Value | Notes | Source |
| Cocrystal Components | This compound, 1,4-Diethynylbenzene | 1:1 ratio | iucr.orgnih.gov |
| Hydrogen Bond Type | sp-C-H···O | Nonconventional alkyne-carbonyl hydrogen bond | iucr.orgnih.gov |
| H···O Distance | 2.200 (19) Å | nih.gov | |
| C···O Distance | 3.139 (2) Å | nih.gov | |
| C-H···O Angle | 171.8 (16)° | Indicates a relatively linear hydrogen bond | nih.gov |
| Crystal System | Not specified in snippet | (Typically determined from diffraction pattern) | - |
| Space Group | Not specified in snippet | (Describes the symmetry of the crystal lattice) | - |
| Unit Cell Dimensions | Not specified in snippet | (a, b, c, α, β, γ - define the unit cell size and shape) | - |
| Volume | Not specified in snippet | (Volume of the unit cell) | - |
| Z | Not specified in snippet | (Number of formula units per unit cell) | - |
Note: Data extracted from the description of the cocrystal structure iucr.orgnih.gov. Full crystallographic data typically includes crystal system, space group, unit cell dimensions, volume, and Z.
Table 3: Structural Insights from X-ray Studies on this compound Derivatives
| Derivative Type | Key Structural Finding from X-ray | Significance | Source |
| 1,3-Dioxane Derivatives | High preference for axial orientation of the aromatic group. | Influences conformational behavior and stereochemistry. | lew.ro |
| Chalcones | Confirmation of regiochemistry and molecular geometry. | Essential for understanding structure-activity relationships and properties. | benchchem.com |
| Porous Polymer Networks | Characterization of crystalline structure and phase purity (PXRD). | Relates synthesis conditions to material properties. | rsc.org |
Biological and Biomedical Research Applications of 1,3 Diacetylbenzene Derivatives
Synthesis and Evaluation of Biologically Active Derivatives
The synthesis of biologically active derivatives of 1,3-diacetylbenzene often leverages its reactive acetyl groups. These derivatives are then subjected to various biological assays to evaluate their potential therapeutic properties.
Chalcone (B49325) Derivatives for Pharmacological Studies
Chalcones, characterized by a α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds synthesized from this compound. These compounds are known for their diverse pharmacological properties. acs.orgmdpi.comresearchgate.netnih.govijpsjournal.comchemrevlett.comjetir.org
A common method for synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation, typically catalyzed by acids or bases. mdpi.comnih.govijpsjournal.comjetir.orgsemanticscholar.org For instance, novel chalcone derivatives have been prepared through acid-catalyzed one-step condensation of this compound with 4-hydroxy-3-methoxybenzaldehyde (vanillin) in the presence of acids such as sulfuric acid. mdpi.comchemrevlett.comsemanticscholar.orgresearchgate.net This method has been reported to yield specific chalcone derivatives like (E)-1-{3-[(E)-3-(4-Hydroxy-3-methoxyphenyl)acryloyl]phenyl}-3-(4-hydroxy-3-methoxyphenyl)-2-propenone (Compound 6). mdpi.comsemanticscholar.org
Pharmacological studies on these chalcone derivatives have revealed a range of biological activities. They have been evaluated for their free radical scavenging activity, their ability to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) generation, and their anti-excitotoxicity in in vitro models. mdpi.comsemanticscholar.orgresearchgate.netnih.gov
Bis(guanylhydrazone) Derivatives in Biological Screening
Therapeutic Potential of this compound Derivatives
Derivatives of this compound, particularly chalcones, have demonstrated therapeutic potential through various mechanisms, including antioxidant, anti-inflammatory, and neuroprotective effects. mdpi.comchemrevlett.comsemanticscholar.orgresearchgate.netnih.govbenchchem.com
Antioxidant Activities
Several studies have indicated that chalcone derivatives synthesized from this compound possess significant antioxidant properties. mdpi.comchemrevlett.comsemanticscholar.orgresearchgate.netnih.govbenchchem.com These compounds have shown effectiveness in scavenging free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. mdpi.comsemanticscholar.orgresearchgate.netnih.govbenchchem.com For example, specific chalcone derivatives prepared from this compound and 4-hydroxy-3-methoxybenzaldehyde have exhibited good DPPH free radical scavenging activity. mdpi.comsemanticscholar.orgresearchgate.netnih.gov
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound derivatives, particularly chalcones. mdpi.comsemanticscholar.orgresearchgate.netnih.govbenchchem.com These compounds have been shown to suppress LPS-induced nitric oxide (NO) generation in vitro, a key marker of inflammation. mdpi.comsemanticscholar.orgresearchgate.netnih.govbenchchem.com Notably, certain di- and tri-acetylbenzyl derivatives have demonstrated potent anti-inflammatory activity, with one compound showing very potent activity at a concentration of 1 µM in suppressing NO generation. mdpi.comsemanticscholar.orgresearchgate.netnih.gov
Here is a table summarizing the NO suppression activity of some chalcone derivatives:
| Compound | NO Suppression (µM) |
| Compound 6 | 10 |
| Compound 7 | 10 |
| Compound 8 | 1 |
Neuroprotective and Anti-neurotoxicity Studies
Studies have also explored the neuroprotective effects and anti-neurotoxicity of chalcone derivatives derived from this compound. mdpi.comchemrevlett.comsemanticscholar.orgresearchgate.netnih.gov These compounds have shown the ability to inhibit glutamate-induced neurotoxicity in cultured cortical neurons. mdpi.comsemanticscholar.orgresearchgate.netnih.gov The di- and tri-acetylbenzyl derivatives, including compounds 6, 7, and 8, have demonstrated enhanced anti-neurotoxicity activity. mdpi.comsemanticscholar.orgresearchgate.netnih.gov Molecular modeling studies suggest that the chemical structural characteristics, such as the HOMO-LUMO gap, may play a role in the observed anti-neurotoxic effects of these chalcone derivatives. mdpi.comsemanticscholar.orgresearchgate.netnih.gov
Antiproliferative and Anticancer Research
Research into the antiproliferative and anticancer potential of this compound derivatives is an active area. Some studies have focused on chalcone derivatives synthesized from this compound. For instance, certain bis-chalcones derived from this compound have demonstrated antiproliferative activity against various cancer cell lines. researchgate.net Specific compounds have shown submicromolar activity against certain cell types. researchgate.net The structural features of these derivatives, such as the presence of a 3,5-dimethoxyphenyl moiety or halogen substituents, have been implicated in their anticancer properties. acs.org Some derivatives have exhibited apoptotic inducing potential, with one compound showing higher potential than doxorubicin (B1662922) in certain contexts. acs.org
Antimicrobial and Antifungal Properties
Derivatives of this compound have also been investigated for their antimicrobial and antifungal activities. Chalcone derivatives synthesized from this compound have shown antibacterial and antifungal properties. nih.gov Transition metal complexes synthesized with 1,4-diacetylbenzene (B86990) (an isomer of this compound) have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the free ligand. benchchem.com While the search results primarily highlight chalcone and 1,4-diacetylbenzene derivatives in this context, the potential for this compound derivatives in antimicrobial and antifungal research is suggested by the broader activity profiles of related compound classes like chalcones and 1,3-diazole derivatives, which have shown activity against various bacterial and fungal species. researchgate.netinnovareacademics.inuomustansiriyah.edu.iqnih.gov
Antiparasitic (e.g., Antitrypanosomal) Activity
Studies have explored the antiparasitic activity of this compound derivatives, particularly against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.govscience.gov Based on the activity of this compound bis(guanylhydrazone), a series of substituted and heterocyclic 1,3-arylene diketone bis(guanylhydrazone)s were synthesized and tested. nih.govscience.govresearchgate.netresearchgate.net A wide range of activities was observed among these derivatives. nih.gov For example, the 5-amino and 5-acetamido analogues of this compound bis(guanylhydrazone) were found to be about twice as active as the parent compound. nih.gov Notably, 1,3,5-triacetylbenzene (B188989) tris(guanylhydrazone) showed significantly higher activity compared to this compound bis(guanylhydrazone) and was approximately half as active as the commonly used trypanocide diminazene (B1218545) aceturate in a mouse model. nih.gov Ring substitution ortho to the guanylhydrazone side chains generally reduced activity. nih.gov
Enzyme Inhibition Studies
This compound derivatives have been implicated in enzyme inhibition studies. Chalcone derivatives synthesized from this compound have been evaluated for their ability to inhibit various enzymes. researchgate.netbenchchem.commdpi.comresearchgate.net Some bis-chalcones have been identified as noncompetitive xanthine (B1682287) oxidase inhibitors. researchgate.net Chalcone derivatives bearing a pyrrole (B145914) moiety have been studied for their inhibition of CYP1 enzymes, with one derivative showing greater activity against the CYP1B1 isoform. acs.org Another study on chalcone derivatives synthesized from this compound and 1,4-diacetylbenzene reported their evaluation for free radical scavenging activity and suppression of LPS-induced NO generation, indicating potential enzyme modulation related to oxidative stress and inflammation. mdpi.comresearchgate.net
Mechanistic Investigations of Biological Activity
Understanding the mechanisms by which this compound derivatives exert their biological effects is crucial for the development of new therapeutic agents. Research has focused on their interaction with molecular targets and pathways, as well as their reactivity with proteins.
Interaction with Molecular Targets and Pathways
The biological activities of this compound derivatives are mediated through their interactions with various molecular targets and pathways. For instance, studies on chalcone derivatives derived from this compound have investigated their effects on cancer cell lines, including assessment of EGFR inhibition, apoptosis induction via the mitochondrial pathway (Bax and Bcl-2 proteins), and cell cycle analysis. nih.gov Molecular docking studies have been employed to understand the binding interactions of these derivatives with target enzymes like DNA gyrase in the context of antimicrobial activity. researchgate.net In the case of antiparasitic activity, while the precise targets of this compound bis(guanylhydrazone) and its derivatives are still being investigated, studies have explored potential interactions with enzymes like iron superoxide (B77818) dismutase (Fe-SOD) and ornithine decarboxylase, although some findings suggest these compounds may not be strong inhibitors of Fe-SOD in Trypanosoma brucei. researchgate.net
Protein Reactivity and Adduct Formation (Comparison with 1,2-Diacetylbenzene)
A significant area of mechanistic investigation involves the protein reactivity of this compound, particularly in comparison to its isomer, 1,2-diacetylbenzene (B1203430) (PubChem CID: 70481). Unlike 1,2-diacetylbenzene, which is a neurotoxic gamma-diketone that readily reacts with amino groups (especially lysine) and sulfhydryl groups in proteins to form adducts and induce neurofilamentous axonopathy, this compound (a delta-diketone) lacks this significant protein reactivity. nih.govbenchchem.comresearchgate.netoup.comnih.govoup.comnih.govresearchgate.netnih.gov
Role in Enzyme-Catalyzed Reactions
Chalcone derivatives synthesized using this compound have demonstrated inhibitory effects on certain enzymes relevant to disease pathways. For instance, some chalcone derivatives have been identified as non-competitive inhibitors of xanthine oxidase researchgate.net. Xanthine oxidase is an enzyme involved in the metabolism of purines, and its inhibition is a strategy for treating conditions like gout.
While the search results specifically link this compound to the synthesis of chalcones with xanthine oxidase inhibitory activity, the broader class of chalcones is known to interact with a variety of enzymes. For example, curcumin (B1669340), a compound structurally related to chalcones, has been shown to inhibit enzymes such as α-glucosidase and aminopeptidase (B13392206) B, which are relevant in metabolic disorders like diabetes frontiersin.org. Additionally, curcumin can modulate enzymes involved in inflammatory processes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS) frontiersin.org. These examples from related structures suggest the potential for this compound-derived chalcones to also exhibit a range of enzyme modulation activities, although specific detailed findings for derivatives synthesized directly from this compound regarding a broad spectrum of enzymes were not extensively detailed in the provided search snippets beyond xanthine oxidase inhibition.
Oxidative Stress Modulation
Chalcone derivatives synthesized from this compound have shown promising activity in modulating oxidative stress, a key factor in the pathogenesis of various diseases. Studies have evaluated their ability to scavenge free radicals and suppress the production of reactive species.
One significant finding is the free radical scavenging activity demonstrated by these chalcone derivatives. Evaluation using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay has shown that certain chalcone derivatives prepared from this compound exhibit notable DPPH radical scavenging ability semanticscholar.orgnih.govnih.govresearchgate.netresearchgate.net. Some of these compounds showed higher DPPH radical scavenging activity compared to standard compounds like trolox (B1683679) at certain concentrations semanticscholar.orgresearchgate.net.
Furthermore, these derivatives have been investigated for their ability to suppress nitric oxide (NO) generation induced by lipopolysaccharides (LPS) semanticscholar.orgnih.govnih.govresearchgate.netresearchgate.net. LPS-induced NO generation is a marker of inflammation and oxidative stress. Compounds synthesized from this compound, such as specific di- and tri-acetylbenzyl derivatives (referred to as compounds 6, 7, and 8 in one study), were found to be potent suppressors of NO generation semanticscholar.orgnih.govnih.gov. Compound 8, in particular, showed very potent anti-inflammatory activity by suppressing NO generation at a low concentration of 1 µM semanticscholar.orgnih.govnih.gov.
Molecular modeling studies on these active chalcone derivatives have provided insights into the structural characteristics that contribute to their biological activities, including anti-neurotoxicity which can be linked to oxidative stress. For example, compound 8, which showed potent anti-inflammatory and anti-neurotoxicity effects, was found to have the smallest highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap. This suggests an easier electron and radical transfer, which could explain its enhanced free radical scavenging and anti-neurotoxic activities semanticscholar.orgnih.govnih.gov.
The antioxidant activity of chalcones bearing hydroxy substituents is also underlined in the literature, and the structural feature of the 4-hydroxy-3-methoxyphenyl unit, present in some derivatives synthesized from this compound precursors like 4-hydroxy-3-methoxybenzaldehyde (vanillin), is also found in natural compounds with potent antioxidant activity like curcumin researchgate.net.
Some research findings on the oxidative stress modulation by chalcone derivatives synthesized from this compound are summarized in the table below:
| Compound Type (Derived from this compound) | Assay | Observed Activity | Reference |
| Chalcone Derivatives (General) | DPPH Free Radical Scavenging | Exhibited scavenging ability | semanticscholar.orgnih.govnih.govresearchgate.netresearchgate.net |
| Chalcone Derivatives (Specific, e.g., Cmpd 8) | DPPH Free Radical Scavenging | Higher activity than trolox at 10 µM | semanticscholar.orgresearchgate.net |
| Chalcone Derivatives (Specific, e.g., Cmpds 6, 7) | LPS-induced NO Generation Suppression | Potent suppression at 10 µM | semanticscholar.orgnih.govnih.gov |
| Chalcone Derivatives (Specific, e.g., Cmpd 8) | LPS-induced NO Generation Suppression | Very potent suppression at 1 µM | semanticscholar.orgnih.govnih.gov |
This table illustrates the reported activities of these derivatives in scavenging free radicals and reducing inflammatory markers associated with oxidative stress.
Applications in Materials Science and Other Scientific Disciplines
Integration in Polymer Materials
1,3-Diacetylbenzene serves as a valuable building block and intermediate in the synthesis of various polymer materials. It has been utilized in the preparation of polyhydroxylated analogs. fishersci.bechemicalbook.comrheniumshop.co.ilfishersci.befishersci.com The compound's difunctional nature allows it to participate in polymerization reactions, contributing to the formation of polymer chains or networks. For instance, derivatives of this compound have been explored as crosslinkers in polymer synthesis. researchgate.netrsc.orgrsc.org Specifically, this compound 1,3-bis(O-methacryloyl)dioxime has been proposed as a photolabile crosslinker, enabling controlled decrosslinking of polymer films upon UV irradiation at 254 nm. rsc.orgrsc.org This controlled cleavage is advantageous for applications in functional materials and polymer recycling. rsc.org
Development of Dyes and Pigments
This compound is used as a starting material and intermediate in the synthesis of dyes and pigments. chembk.comontosight.aigoogle.comlookchem.com Its reactivity allows for the introduction of chromophoric systems, leading to the formation of colored compounds. While specific examples of dyes and pigments directly derived from this compound are not extensively detailed in the provided search results, its role as a key intermediate in their synthesis is indicated. chembk.comontosight.aigoogle.com
Potential in Organic and Polymer Materials
Beyond its direct integration into polymer chains as a monomer or crosslinker, this compound demonstrates potential in a broader range of organic and polymer materials. It is considered an important raw material and intermediate in organic synthesis for various applications. fishersci.bechemicalbook.comrheniumshop.co.ilfishersci.befishersci.com The compound's versatility allows for the creation of diverse organic structures with tailored properties for material science applications. For example, it has been mentioned in the context of organic optoelectronic materials and coatings. chembk.com Additionally, this compound, along with its isomers, can be used in the fabrication of porous polymer network (PPN) thin films, which have been investigated for organic solvent nanofiltration. rsc.org
Role in Catalysis Beyond Synthesis (e.g., Ligands for Catalytic Systems)
This compound and its derivatives can function as ligands in catalytic systems. Schiff bases derived from the condensation of this compound with dithiocarbazate have been synthesized, and their transition metal complexes (such as Ni(II), Cu(II), Fe(II), Co(II), Mn(II), and Zn(II) complexes) have been investigated for their catalytic activity. upm.edu.my These complexes have shown activity in the catalytic oxidation of cyclohexane, producing cyclohexanol (B46403) and cyclohexanone. upm.edu.my Furthermore, this compound has been explored as a redox catalyst in electrocatalytic reductive organic synthesis, although metal porphyrin complexes have demonstrated intrinsically faster catalytic activity in certain reactions. acs.org Novel binucleating ligands derived from this compound have also been synthesized as potential precursors for oligomeric organometallic materials, with reactions involving palladium complexes leading to the formation of binuclear complexes and oligomeric species. capes.gov.brsemanticscholar.org
Semiconductor Properties of Derivatives
Derivatives of this compound have shown potential in the field of semiconductors. While this compound itself is primarily an organic intermediate, modifications to its structure can lead to compounds with semiconductor properties. The search results indicate its relevance in the context of semiconductor industries and materials. lookchem.comvwr.com Although detailed research findings on the specific semiconductor properties of this compound derivatives are not extensively provided in the snippets, its mention in this context suggests ongoing exploration of its potential in electronic materials.
Supramolecular Materials and Assemblies
This compound plays a role in the construction of supramolecular materials and assemblies. It can be involved in the formation of cocrystals through nonconventional hydrogen bonding interactions, contributing to the architecture of solid-state materials. researchgate.net For instance, a cocrystal of 1,4-diethynylbenzene (B1207667) with this compound has been reported, exhibiting strong alkyne–carbonyl C—H⋯O hydrogen bonds that link the components into a supramolecular structure. researchgate.net Additionally, derivatives of this compound have been used in the design of ligands for the selective isolation of mesocate or dihelicate metal complexes, which are types of supramolecular coordination complexes. researchgate.netscispace.com These examples highlight the utility of this compound in building ordered molecular assemblies through both non-covalent interactions and coordination chemistry.
Future Directions and Interdisciplinary Research on 1,3 Diacetylbenzene
Exploration of Novel Synthetic Pathways
Current synthesis methods for 1,3-diacetylbenzene include routes like the Bouveault acetylation of m-xylene (B151644) benchchem.com. Research into novel synthetic pathways aims to address limitations of traditional methods, such as low yields or unsuitability for large-scale industrial production. One proposed method involves the condensation of isophthaloyl chloride and diethyl malonate under low-temperature, strong base conditions, followed by deacidification, extraction, and distillation google.com. This approach seeks to improve yield and scalability compared to methods involving oxidation with expensive or environmentally problematic oxidants google.com. The exploration of alternative precursors and reaction conditions remains a key area for future synthetic endeavors.
Development of Advanced Catalytic Systems
Catalytic systems play a crucial role in the efficient synthesis and transformation of this compound. While some studies have explored catalysts like MnO₂/Al₂O₃ for reactions involving 1,3-DAB, these have shown low yields compared to its isomer, 1,4-diacetylbenzene (B86990) benchchem.commdpi.com. Future research is focused on developing advanced catalytic systems that can enhance the reactivity and selectivity of 1,3-DAB in various reactions, such as coupling or condensation reactions benchchem.commdpi.com. This includes investigating new heterogeneous or homogeneous catalysts, optimizing reaction parameters, and potentially utilizing more sustainable and environmentally friendly catalytic processes. For instance, studies on catalytic ketonization have shown very low yields of this compound (2–8%) with 20 wt.% MO₂/Al₂O₃ (M = Ce, Mn or Zr) catalysts, highlighting the need for more effective catalysts in this area mdpi.com.
Elucidation of Complex Biological Mechanisms
While this compound is noted as being non-neurotoxic in contrast to its isomer 1,2-diacetylbenzene (B1203430) researchgate.netoup.commdpi.com, research continues to explore potential biological interactions and mechanisms involving 1,3-DAB and its derivatives. Studies have shown that chalcone (B49325) derivatives synthesized using this compound as a precursor exhibit various biological activities, including antioxidant and anti-inflammatory properties mdpi.comafjbs.comresearchgate.netacs.orgjetir.org. Future research aims to elucidate the precise biological mechanisms underlying these activities, potentially identifying specific protein targets or signaling pathways influenced by 1,3-DAB derivatives. Computational studies, such as molecular docking and dynamics simulations, are expected to play a significant role in predicting and understanding these interactions at a molecular level nih.govresearchgate.net.
Design of Next-Generation Functional Materials
This compound serves as a valuable building block in the design and synthesis of various functional materials. Its structure allows for the incorporation of reactive acetyl groups into polymer backbones or frameworks. Research directions include utilizing 1,3-DAB in the creation of porous polymer networks (PPNs) for applications such as organic solvent nanofiltration rsc.org. The ability to form cocrystals through nonconventional hydrogen bonding, as seen with 1,4-diethynylbenzene (B1207667), also suggests potential in crystal engineering for designing novel solid-state materials with tailored properties acs.orgresearchgate.net. Future work will likely explore the synthesis of new polymers, frameworks, and supramolecular structures incorporating this compound for applications in separation, catalysis, and other advanced material technologies.
Integration of Computational and Experimental Approaches
The integration of computational and experimental approaches is becoming increasingly important in the study of this compound. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide insights into the electronic structure, reactivity, and interactions of 1,3-DAB and its derivatives nih.govresearchgate.net. These theoretical studies can guide experimental design, predict reaction outcomes, and help elucidate complex mechanisms in synthesis, catalysis, and biological interactions nih.govresearchgate.net. Future research will leverage these integrated approaches to accelerate the discovery and development of new synthetic routes, catalysts, and materials based on this compound. For instance, computational studies have been used to investigate the electronic properties and molecular docking of chalcone derivatives synthesized from 1,3-DAB researchgate.net.
Potential in Emerging Technologies and Applications
The unique properties and reactivity of this compound suggest potential in various emerging technologies. Beyond its established use as an intermediate in organic synthesis fishersci.be, future applications may include its role in the development of new pharmaceuticals, agrochemicals, dyes, and polymer materials google.com. Research into chalcone derivatives derived from 1,3-DAB highlights potential in medicinal chemistry, including antioxidant and antimicrobial applications mdpi.comafjbs.comresearchgate.netacs.orgjetir.orgnih.govlongdom.org. Its use in the formation of porous polymer networks points towards applications in separation science rsc.org. Future research will continue to explore novel applications in areas such as sensing, electronics, and other high-value chemical products, driven by advancements in synthesis, catalysis, and materials science.
Q & A
Q. What are the recommended methods for synthesizing and characterizing 1,3-Diacetylbenzene (1,3-DAB)?
1,3-DAB is typically synthesized via Friedel-Crafts acetylation of m-xylene using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification involves recrystallization from ethanol or column chromatography. Characterization requires a combination of techniques:
Q. How can researchers distinguish 1,3-DAB from its structural isomers (e.g., 1,2-DAB)?
Differentiation relies on spectroscopic and chromatographic methods:
- ¹H NMR : 1,3-DAB exhibits two singlet peaks for acetyl protons (δ ~2.6 ppm), whereas 1,2-DAB shows split signals due to proximity-induced coupling .
- X-ray crystallography : Resolves spatial arrangement of acetyl groups .
- Retention time in GC-MS/HPLC : Optimize mobile phases (e.g., acetonitrile/water gradients) to separate isomers .
Q. What experimental protocols are used to assess the solubility and stability of 1,3-DAB in common solvents?
- Solubility testing : Shake 1,3-DAB in solvents (e.g., ethanol, chloroform) at 25°C; measure saturation concentration gravimetrically or via UV-Vis spectroscopy .
- Stability studies : Store solutions under varying conditions (light, temperature, pH) and monitor degradation via TLC or LC-MS over time.
- Example data:
| Solvent | Solubility (g/100 mL) | Stability (25°C, dark) |
|---|---|---|
| Ethanol | 12.5 | >30 days |
| Chloroform | 18.2 | >60 days |
| Water | 0.03 | <7 days |
Q. How does 1,3-DAB interact with hydrogen-bonding solvents, and what techniques validate these interactions?
1,3-DAB’s δ-diketone structure enables hydrogen bonding with protic solvents (e.g., water, alcohols). Validate via:
- FT-IR : Detect shifts in carbonyl stretching vibrations (C=O at ~1700 cm⁻¹) upon solvent interaction .
- Molecular Dynamics (MD) simulations : Model solvent-shell dynamics around acetyl groups .
- DSC : Measure melting point depression in solvent mixtures to infer interaction strength .
Q. What safety protocols are critical when handling 1,3-DAB in laboratory settings?
- Exposure control : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact (S22/S24/25 safety codes) .
- Storage : Keep at 2–8°C in airtight containers to prevent oxidation .
- Waste disposal : Neutralize with alkaline solutions before incineration to avoid toxic byproducts .
Advanced Research Questions
Q. Why does 1,3-DAB lack neurotoxicity compared to its isomer 1,2-DAB, and how is this evaluated experimentally?
The neurotoxic potential of γ-diketones (e.g., 1,2-DAB) arises from their ability to form pyrrole adducts with axonal proteins, leading to neuropathy. 1,3-DAB (a δ-diketone) cannot form stable adducts due to greater carbonyl spacing. Experimental validation includes:
Q. How can 1,3-DAB be utilized in deep eutectic solvent (DES) systems, and what methodologies optimize its application?
1,3-DAB acts as a hydrogen-bond acceptor in DES with partners like 1,3,5-trimethoxybenzene. Key steps:
- Eutectic ratio optimization : Vary molar ratios (1:1 to 1:4) and monitor phase behavior via DSC .
- MD simulations : Predict interaction energies (e.g., π-π stacking vs. H-bonding) .
- Application testing : Use DES for metal ion extraction; quantify efficiency via ICP-MS .
Q. What molecular mechanisms underlie 1,3-DAB’s impact on hippocampal neurogenesis, and how are these studied?
While 1,3-DAB itself is non-neurotoxic, its analogs (e.g., 1,2-DAB) impair neural progenitor cells (NPCs). Contrast via:
Q. How do researchers reconcile contradictory data on 1,3-DAB’s biological activity across studies?
Discrepancies often stem from isomer contamination or model-specific responses. Mitigate via:
Q. What computational tools predict 1,3-DAB’s reactivity in complex organic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
